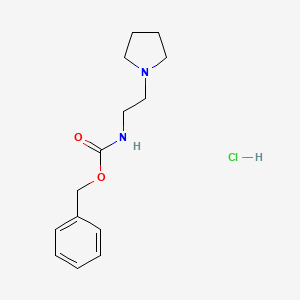

Benzyl (2-(pyrrolidin-1-yl)ethyl)carbamate hydrochloride

CAS No.: 100836-71-3

Cat. No.: VC17311922

Molecular Formula: C14H21ClN2O2

Molecular Weight: 284.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100836-71-3 |

|---|---|

| Molecular Formula | C14H21ClN2O2 |

| Molecular Weight | 284.78 g/mol |

| IUPAC Name | benzyl N-(2-pyrrolidin-1-ylethyl)carbamate;hydrochloride |

| Standard InChI | InChI=1S/C14H20N2O2.ClH/c17-14(15-8-11-16-9-4-5-10-16)18-12-13-6-2-1-3-7-13;/h1-3,6-7H,4-5,8-12H2,(H,15,17);1H |

| Standard InChI Key | PSJXLOORDRNUJU-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(C1)CCNC(=O)OCC2=CC=CC=C2.Cl |

Introduction

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 319.2 g/mol | |

| SMILES | C1CCN(C1)CCNC(=O)OCC2=CC=CC=C2.Cl | Derived |

| InChIKey | BEEBBBAXVLJJMK-UHFFFAOYSA-N |

Synthesis and Manufacturing

Carbamate Formation

The synthesis typically involves reacting 2-(pyrrolidin-1-yl)ethylamine with benzyl chloroformate in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) . The hydrochloride salt is subsequently generated via treatment with hydrochloric acid:

This method yields high purity (>95%) and scalability for industrial production .

Purification and Characterization

Post-synthesis, the product is purified via recrystallization from ethanol/water mixtures. Analytical techniques confirm its identity:

-

Nuclear Magnetic Resonance (NMR): -NMR displays peaks for benzyl aromatic protons (δ 7.2–7.4 ppm), pyrrolidine methylenes (δ 2.5–3.0 ppm), and carbamate NH (δ 5.1 ppm) .

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 283.1 ([M-Cl]) .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt enhances aqueous solubility (≈50 mg/mL at 25°C) compared to the free base. It remains stable under refrigerated conditions (2–8°C) but degrades upon prolonged exposure to light or humidity, necessitating amber glass storage .

Table 2: Physicochemical Profile

| Property | Value | Method |

|---|---|---|

| Melting point | 180–182°C (decomposes) | DSC |

| LogP (octanol/water) | 1.8 | Computational |

| pKa (amine) | 9.2 | Potentiometric |

Pharmacological and Industrial Applications

Pharmaceutical Intermediate

This compound serves as a precursor in synthesizing neurologically active agents, particularly dopamine reuptake inhibitors and sigma receptor modulators . Its pyrrolidine moiety mimics natural alkaloids, enabling blood-brain barrier penetration .

Material Science

In polymer chemistry, it acts as a crosslinking agent for polyurethanes, imparting thermal resistance (>200°C) and mechanical durability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume